4-(2-chloro-6-fluorophenyl)-2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
4-(2-Chloro-6-fluorophenyl)-2-methyl-N-(3-methyl-2-pyridyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-6-fluorophenyl)-2-methyl-N-(3-methyl-2-pyridyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized via a Skraup synthesis or a Friedländer synthesis.
Introduction of the Substituents: The 2-chloro-6-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Amide Bond: The carboxamide group is typically introduced via an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower activation energies and increase reaction rates.
Green Chemistry Principles: Minimizing waste and using environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to known inhibitors.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific receptors or enzymes.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action for 4-(2-chloro-6-fluorophenyl)-2-methyl-N-(3-methyl-2-pyridyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways would involve binding to active sites or allosteric sites, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-2-methyl-N-(3-methyl-2-pyridyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 4-(2-Fluorophenyl)-2-methyl-N-(3-methyl-2-pyridyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Uniqueness
The presence of both chlorine and fluorine atoms on the phenyl ring in 4-(2-chloro-6-fluorophenyl)-2-methyl-N-(3-methyl-2-pyridyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide imparts unique electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to similar compounds with only one halogen substituent.
Properties
Molecular Formula |
C23H21ClFN3O2 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H21ClFN3O2/c1-12-6-5-11-26-22(12)28-23(30)18-13(2)27-16-9-4-10-17(29)20(16)21(18)19-14(24)7-3-8-15(19)25/h3,5-8,11,21,27H,4,9-10H2,1-2H3,(H,26,28,30) |
InChI Key |
YEZWWNCFTQFZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C=CC=C4Cl)F)C(=O)CCC3)C |
Origin of Product |
United States |
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